2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide
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Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide is a synthetic organic compound that features a thiazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a quinoline derivative.
Final Coupling: The final step involves coupling the thiazole and quinoline intermediates under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a quinoline ring.
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-isoquinolyl)acetamide: Contains an isoquinoline ring instead of a quinoline ring.
Uniqueness
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N~1~-(4-quinolyl)acetamide is unique due to the presence of both the thiazole and quinoline rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-quinolin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-13(9-20-14-16-7-8-19-14)17-12-5-6-15-11-4-2-1-3-10(11)12/h1-6H,7-9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFHWRGBVXPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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